molecular formula C14H10F2O2 B1523323 4-(Benzyloxy)-2,6-difluorobenzaldehyde CAS No. 918524-93-3

4-(Benzyloxy)-2,6-difluorobenzaldehyde

Cat. No. B1523323
M. Wt: 248.22 g/mol
InChI Key: XLTBPFVUDIRJRR-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,6-difluorobenzaldehyde (4-BDFB) is a type of aldehyde that is used in a variety of scientific research applications. It is highly reactive and is used in a variety of synthetic and organic chemistry processes. It has been used for a variety of laboratory experiments, including the synthesis of fluorinated compounds, the preparation of fluorinated derivatives, and the synthesis of fluorinated alkenes. Additionally, 4-BDFB has found application in medicinal chemistry, as it has been used to synthesize a range of therapeutic agents.

Scientific Research Applications

Antimicrobial Activity of Chalcones Derivatives

Specific Scientific Field

Pharmaceutical and Medicinal Chemistry

Summary of the Application

Chalcones derivatives, including those with a 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl) Ethanone Moiety, have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .

Methods of Application or Experimental Procedures

The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . They were then screened for antimicrobial activity .

Results or Outcomes

The synthesized compounds showed antimicrobial activity . However, the specific results, including any quantitative data or statistical analyses, were not provided in the source .

Synthesis of Transition Metal Complexes

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

Transition metal complexes were synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

Methods of Application or Experimental Procedures

The complexes were characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .

Results or Outcomes

The synthesized metal(II) complexes showed high potency in in vitro antioxidant activity and were found to be more noxious than free Schiff base ligands in in vitro antimicrobial activities . The Cu(II) complexes were the most potent, having IC50 value from 2.98 to 3.89 μM range .

PPARα Agonists for Retinal Disorders

Summary of the Application

Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium . Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases in animal models . Therefore, PPARα is a promising drug target for diabetic retinopathy and age-related macular degeneration .

Methods of Application or Experimental Procedures

The study involved the design, synthesis, and evaluation of second-generation analogues .

Results or Outcomes

The study led to the discovery of compounds that reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms . These studies identify a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .

Medical Depigmentation

Specific Scientific Field

Dermatology

Summary of the Application

Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH) is an organic chemical in the phenol family . It is used as a topical drug for medical depigmentation .

Methods of Application or Experimental Procedures

Monobenzone is applied topically .

Results or Outcomes

The topical application of monobenzone in animals increases the excretion of melanin from melanocytes . The same action is thought to be responsible for the depigmenting effect of the drug in humans . Monobenzone may cause destruction of melanocytes and permanent depigmentation .

Benzylic Oxidations and Reductions

Specific Scientific Field

Organic Chemistry

Summary of the Application

Benzylic oxidations and reductions are common reactions in organic chemistry . They involve the oxidation or reduction of a benzylic carbon, which is a carbon atom that is directly bonded to a benzene ring .

Methods of Application or Experimental Procedures

These reactions often involve the use of reagents such as KMnO4 or H3O . The permanganate oxidant is reduced, usually to Mn (IV) or Mn (II) .

Results or Outcomes

These reactions are useful in preparing substituted benzoic acids .

properties

IUPAC Name

2,6-difluoro-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-13-6-11(7-14(16)12(13)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTBPFVUDIRJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80702277
Record name 4-(Benzyloxy)-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2,6-difluorobenzaldehyde

CAS RN

918524-93-3
Record name 4-(Benzyloxy)-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80702277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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